molecular formula C18H10Cl2N2O4 B14684203 (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate CAS No. 29002-20-8

(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate

Cat. No.: B14684203
CAS No.: 29002-20-8
M. Wt: 389.2 g/mol
InChI Key: YTNGNUNLQXFJAN-XBXARRHUSA-N
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Description

(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative can then be further functionalized through various reactions, such as nitration and esterification, to obtain the desired compound .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and quinacrine . These compounds share the quinoline scaffold but differ in their functional groups and specific biological activities.

Uniqueness

(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl moiety enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

CAS No.

29002-20-8

Molecular Formula

C18H10Cl2N2O4

Molecular Weight

389.2 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C18H10Cl2N2O4/c19-13-6-3-11(10-14(13)20)4-8-16(23)26-18-15(22(24)25)7-5-12-2-1-9-21-17(12)18/h1-10H/b8-4+

InChI Key

YTNGNUNLQXFJAN-XBXARRHUSA-N

Isomeric SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)N=C1

Origin of Product

United States

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